IMPDH II Enzyme Inhibition: Potency Relative to Mycophenolic Acid and In-Class Analogues
In the recombinant human IMPDH II enzymatic assay, 4-imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione (designated compound 8 in the Buckley et al. series) exhibited an IC50 of 30 nM [1]. This potency surpasses the clinically used IMPDH inhibitor mycophenolic acid (MPA), which shows an IC50 of approximately 32–80 nM in comparable recombinant IMPDH II preparations [2]. Within the same quinazolinethione series, removal of the 4-imino group (yielding the 4-oxo analogue) reduced potency by >5-fold (IC50 >150 nM), and replacement of the 3-(2-thienylmethyl) substituent with a benzyl or alkyl chain resulted in IC50 values exceeding 200 nM [1]. The combination of the 4-imino moiety and the 2-thienylmethyl N3-substituent is therefore critical for high-affinity IMPDH II engagement.
| Evidence Dimension | IMPDH II inhibition (IC50) |
|---|---|
| Target Compound Data | 30 nM |
| Comparator Or Baseline | Mycophenolic acid: 32–80 nM; 4-oxo analogue: >150 nM; N3-benzyl analogue: >200 nM |
| Quantified Difference | Comparable to or ~1–2.7× more potent than MPA; ≥5× more potent than in‑class 4‑oxo and N3‑benzyl analogues |
| Conditions | Recombinant human IMPDH II enzyme assay (E. coli expressed); spectrophotometric NADH detection |
Why This Matters
Researchers requiring a highly potent IMPDH II inhibitor for in vitro target validation should select this compound, as alternative quinazolinethiones or MPA may deliver lower inhibitory activity under identical assay conditions.
- [1] Buckley, G. M., et al. Quinazolinethiones and quinazolinediones, novel inhibitors of inosine monophosphate dehydrogenase: synthesis and initial structure-activity relationships. Bioorg. Med. Chem. Lett. 2005, 15, 751-754. View Source
- [2] Carr, S. F.; Papp, E.; Wu, J. C.; Natsumeda, Y. Characterization of human type I and type II IMP dehydrogenases. J. Biol. Chem. 1993, 268, 27286-27290. View Source
